2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
CAS No.: 220191-36-6
Cat. No.: VC2392012
Molecular Formula: C18H19NO2S2
Molecular Weight: 345.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220191-36-6 |
|---|---|
| Molecular Formula | C18H19NO2S2 |
| Molecular Weight | 345.5 g/mol |
| IUPAC Name | 3,4-bis(2,4,5-trimethylthiophen-3-yl)pyrrole-2,5-dione |
| Standard InChI | InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) |
| Standard InChI Key | OHZCQTZIDIVCPI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C |
| Canonical SMILES | CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C |
Introduction
Chemical Identity and Structure
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide is identified by CAS number 220191-36-6 and possesses the molecular formula C₁₈H₁₉NO₂S₂ . It is also known by its IUPAC name 3,4-bis(2,4,5-trimethylthiophen-3-yl)-1H-pyrrole-2,5-dione. The compound consists of a maleimide core (a five-membered ring containing nitrogen) with two 2,4,5-trimethyl-3-thienyl substituents at positions 2 and 3, giving it a molecular weight of 345.48 g/mol .
The compound's structure is characterized by several unique chemical identifiers that facilitate its identification in scientific databases:
Table 1: Chemical Identifiers of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
| Identifier | Value |
|---|---|
| CAS Number | 220191-36-6 |
| Molecular Formula | C₁₈H₁₉NO₂S₂ |
| Molecular Weight | 345.48 g/mol |
| Standard InChI | InChI=1S/C18H19NO2S2/c1-7-9(3)22-11(5)13(7)15-16(18(21)19-17(15)20)14-8(2)10(4)23-12(14)6/h1-6H3,(H,19,20,21) |
| Standard InChIKey | OHZCQTZIDIVCPI-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=C1C2=C(C(=O)NC2=O)C3=C(SC(=C3C)C)C)C)C |
| PubChem Compound ID | 22023748 |
Physical and Chemical Properties
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide typically appears as a solid ranging from powder to crystalline form, with colors varying from light yellow to yellow to green . Its physical properties are critical for understanding its behavior in various experimental conditions.
Physical Properties
The physical characteristics of this compound include specific melting and boiling points, as well as other important parameters:
Table 2: Physical Properties of 2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide
| Property | Value | Method |
|---|---|---|
| Melting point | 178.0 to 182.0 °C | Experimental |
| Boiling point | 528.3±50.0 °C | Predicted |
| Density | 1.270±0.06 g/cm³ | Predicted |
| pKa | 7.80±0.60 | Predicted |
| Form | Powder to crystal | Observed |
| Color | Light yellow to yellow to green | Observed |
Solubility and Solution Properties
For research applications, understanding the compound's solubility and solution preparation is essential. While specific solubility data is limited in the available literature, guidelines for solution preparation have been documented:
Table 3: Stock Solution Preparation Guide
| Concentration | Volume Required for Different Quantities | ||
|---|---|---|---|
| 1 mg | 5 mg | 10 mg | |
| 1 mM | 2.8945 mL | 14.4726 mL | 28.9452 mL |
| 5 mM | 0.5789 mL | 2.8945 mL | 5.789 mL |
| 10 mM | 0.2895 mL | 1.4473 mL | 2.8945 mL |
Photochemical Properties and Applications
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives exhibit interesting photochemical properties that make them valuable for various applications.
Photoisomerization Behavior
The N-alkylated derivatives (DAE-Cn) demonstrate significant photoisomerization capabilities:
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The open-ring isomer (O-DAE-Cn) forms upon exposure to visible light
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The closed-ring isomer (C-DAE-Cn) forms upon exposure to UV light
This reversible photochromic behavior makes these compounds potential candidates for molecular switches and optical data storage applications.
Thermal Behavior and Cold Crystallization
A particularly interesting property of the alkylated derivatives is their thermal behavior:
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DAE-C1 and DAE-C2 exhibit cold crystallization, which is a heat-storage phenomenon
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X-ray diffraction and optical microscopy analyses have revealed that:
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O-DAE-Cn (open-ring isomer) exhibits cold crystallization
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C-DAE-Cn (closed-ring isomer) shows poor crystallinity
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The thermal behavior can be photo-controlled:
This photo-controlled thermal behavior suggests potential applications in photo-switchable thermal storage materials.
Research Applications
2,3-Bis(2,4,5-trimethyl-3-thienyl)maleimide and its derivatives have several potential applications across different fields of materials science and organic electronics.
Materials Science Applications
Due to their photochromic and thermal properties, these compounds show promise for:
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Photoswitchable materials for optical devices
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Heat storage materials with photo-controlled properties
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Smart materials that respond to light stimuli
Research Tools
In research settings, the compound is primarily used for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume